Cas no 172678-67-0 (Ethyl 2-phenylthiazole-5-carboxylate)

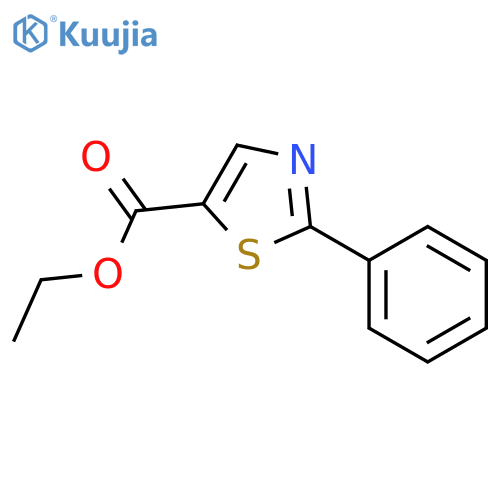

172678-67-0 structure

商品名:Ethyl 2-phenylthiazole-5-carboxylate

CAS番号:172678-67-0

MF:C12H11NO2S

メガワット:233.286241769791

MDL:MFCD16036490

CID:825021

PubChem ID:9899456

Ethyl 2-phenylthiazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- 5-Thiazolecarboxylic acid, 2-phenyl-, ethyl ester

- ethyl 2-phenyl-1,3-thiazole-5-carboxylate

- Ethyl 2-phenylthiazole-5-carboxylate

- ROKNTXACUCMRQU-UHFFFAOYSA-N

- ethyl 2-phenyl-thiazole-5-carboxylate

- AK164923

- Y5301

- ST24046892

- 2-Phenylthiazole-5-carboxylic acid ethyl ester

- 2-phenyl-thiazole-5-carboxylic acid ethyl ester

- AKOS025146483

- DTXSID40432543

- A50878

- 172678-67-0

- DS-8840

- CHEMBL5279438

- DB-157502

- MFCD16036490

- SCHEMBL2225549

- ETHYL2-PHENYLTHIAZOLE-5-CARBOXYLATE

- CS-0151703

- BDBM50615833

- XGA67867

-

- MDL: MFCD16036490

- インチ: 1S/C12H11NO2S/c1-2-15-12(14)10-8-13-11(16-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3

- InChIKey: ROKNTXACUCMRQU-UHFFFAOYSA-N

- ほほえんだ: S1C(C(=O)OC([H])([H])C([H])([H])[H])=C([H])N=C1C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 233.05104977g/mol

- どういたいしつりょう: 233.05104977g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.4

- 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

- ふってん: 365.2±34.0°C at 760 mmHg

Ethyl 2-phenylthiazole-5-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

Ethyl 2-phenylthiazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IZ349-50mg |

Ethyl 2-phenylthiazole-5-carboxylate |

172678-67-0 | 97% | 50mg |

466.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | D958025-1g |

Ethyl 2-phenylthiazole-5-carboxylate |

172678-67-0 | 97% | 1g |

$100 | 2024-06-07 | |

| A2B Chem LLC | AD67485-25g |

Ethyl 2-phenylthiazole-5-carboxylate |

172678-67-0 | 98% | 25g |

$1316.00 | 2024-04-20 | |

| Ambeed | A103712-5g |

Ethyl 2-phenylthiazole-5-carboxylate |

172678-67-0 | 97% | 5g |

$184.0 | 2024-04-22 | |

| Ambeed | A103712-100mg |

Ethyl 2-phenylthiazole-5-carboxylate |

172678-67-0 | 97% | 100mg |

$25.0 | 2024-04-22 | |

| Aaron | AR007WEH-250mg |

Ethyl 2-phenylthiazole-5-carboxylate |

172678-67-0 | 98% | 250mg |

$24.00 | 2025-02-10 | |

| eNovation Chemicals LLC | D958025-250mg |

Ethyl 2-phenylthiazole-5-carboxylate |

172678-67-0 | 97% | 250mg |

$75 | 2025-02-20 | |

| eNovation Chemicals LLC | D958025-250mg |

Ethyl 2-phenylthiazole-5-carboxylate |

172678-67-0 | 97% | 250mg |

$75 | 2025-03-01 | |

| eNovation Chemicals LLC | D958025-100mg |

Ethyl 2-phenylthiazole-5-carboxylate |

172678-67-0 | 97% | 100mg |

$65 | 2025-03-01 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD294589-100mg |

Ethyl 2-phenylthiazole-5-carboxylate |

172678-67-0 | 97% | 100mg |

¥267.0 | 2022-03-01 |

Ethyl 2-phenylthiazole-5-carboxylate 関連文献

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

172678-67-0 (Ethyl 2-phenylthiazole-5-carboxylate) 関連製品

- 172678-68-1(2-Phenyl-thiazole-5-carboxylic Acid methyl ester)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1189426-16-1(Sulfadiazine-13C6)

- 157047-98-8(Benzomalvin C)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:172678-67-0)Ethyl 2-phenylthiazole-5-carboxylate

清らかである:99%

はかる:5g

価格 ($):166.0

atkchemica

(CAS:172678-67-0)Ethyl 2-phenylthiazole-5-carboxylate

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ